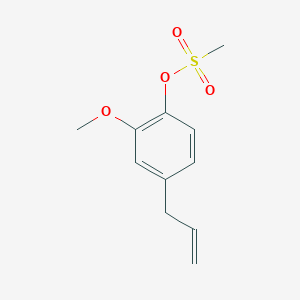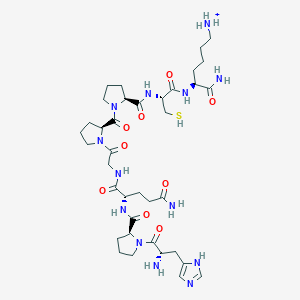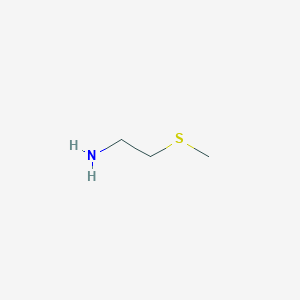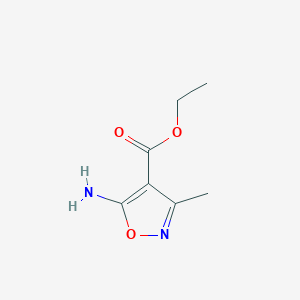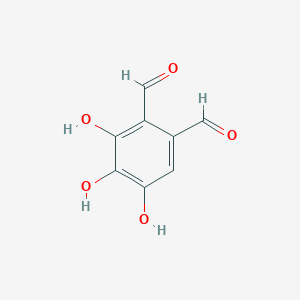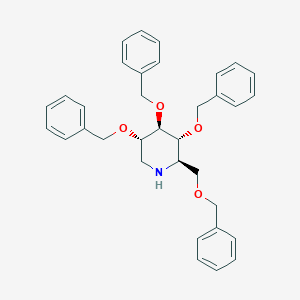
Deoxynojirimycin Tetrabenzyl Ether
Overview
Description
Deoxynojirimycin Tetrabenzyl Ether is a synthetic derivative of deoxynojirimycin, a naturally occurring iminosugar. This compound is primarily known for its role as an intermediate in the synthesis of glucosylceramide synthase inhibitors, which are significant in various biochemical and pharmacological applications .
Mechanism of Action
Pharmacokinetics
The solubility of the compound in various solvents has been reported . It is soluble in DMF (15 mg/ml), DMSO (20 mg/ml), and DMSO:PBS (pH7.2) 1:1 (0.5 mg/ml), and slightly soluble in ethanol (0.25 mg/ml) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Biochemical Analysis
Biochemical Properties
Deoxynojirimycin Tetrabenzyl Ether is known to interact with the enzyme hBuChE . The interaction between this compound and hBuChE is inhibitory in nature, leading to a decrease in the activity of hBuChE .
Cellular Effects
This compound, as an inhibitor of hBuChE, can potentially influence cellular functions related to the activity of this enzyme
Molecular Mechanism
The molecular mechanism of this compound involves its inhibitory interaction with hBuChE . By inhibiting hBuChE, this compound can potentially affect the breakdown of acetylcholine, a neurotransmitter, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoxynojirimycin Tetrabenzyl Ether typically involves the benzylation of deoxynojirimycin. The process begins with the protection of hydroxyl groups in deoxynojirimycin using benzyl groups. This is achieved through a reaction with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the benzylation process.
Chemical Reactions Analysis
Types of Reactions
Deoxynojirimycin Tetrabenzyl Ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, deoxynojirimycin.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized forms of the compound, while reduction typically regenerates deoxynojirimycin.
Scientific Research Applications
Deoxynojirimycin Tetrabenzyl Ether has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Deoxynojirimycin: The parent compound, known for its inhibitory effects on glycosidases.
1-Deoxynojirimycin: Another derivative with similar inhibitory properties.
N-Butyl Deoxynojirimycin: A derivative used in the treatment of Gaucher’s disease.
Uniqueness
Deoxynojirimycin Tetrabenzyl Ether is unique due to its specific benzylated structure, which enhances its stability and makes it a valuable intermediate in the synthesis of more complex glucosylceramide synthase inhibitors. This structural modification also allows for more precise studies of enzyme inhibition and metabolic pathways .
Properties
IUPAC Name |
(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32+,33-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIIDKLQTCPFQA-KMKAFXEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452394 | |
| Record name | Deoxynojirimycin Tetrabenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69567-11-9 | |
| Record name | Deoxynojirimycin Tetrabenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




